3-(2-Chlorobenzyl)piperidine hydrochloride
Overview
Description
3-(2-Chlorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClN•HCl and a molecular weight of 246.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorobenzyl group attached to the piperidine ring. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-Chlorobenzyl)piperidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(2-Chlorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom, resulting in the formation of benzylpiperidine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chlorobenzyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group enhances its binding affinity to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Chlorobenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Chlorobenzyl)piperidine hydrochloride: This compound has a similar structure but with the chlorine atom positioned at the 4th carbon of the benzyl group.
3-(3-Chlorobenzyl)piperidine hydrochloride: Another structural isomer with the chlorine atom at the 3rd carbon of the benzyl group.
1-(2-Chlorobenzyl)-3-piperidinyl carbamate hydrochloride: A related compound with a carbamate group attached to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHRIZUWVBCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589980 | |
Record name | 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7660-47-1 | |
Record name | 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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